ETA Receptor Binding Affinity vs. Benchmark ETA Antagonists
While direct experimental binding data for CAS 2097872‑64‑3 has not been published in a peer‑reviewed journal, the closest structurally related dihydrobenzofuran‑containing analogs (e.g., 2a and 2b from the same patent family) exhibit sub‑nanomolar IC50 values of 0.36 nM and 1 nM, respectively, against the human ETA receptor [REFS‑1]. The dual‑substituent architecture of 2097872‑64‑3 is predicted to maintain similar or improved binding affinity relative to the mono‑substituted analogs because it incorporates both the benzodioxole pharmacophore present in Atrasentan (IC50 ≈ 0.4 nM for ETA [REFS‑2]) and the dihydrobenzofuran motif shown to enhance selectivity [REFS‑1].
| Evidence Dimension | ETA receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | No direct experimental data; predicted IC50 < 1 nM based on structurally related analogs |
| Comparator Or Baseline | Atrasentan (ABT‑627): IC50 = 0.4 nM (ETA) [REFS‑2]; Dihydrobenzofuran analogs 2a: IC50 = 0.36 nM, 2b: IC50 = 1 nM [REFS‑1] |
| Quantified Difference | Not directly measured; class inference suggests comparable or superior potency |
| Conditions | Human recombinant ETA receptor binding assay |
Why This Matters
Sub‑nanomolar ETA binding affinity is a primary driver of in vivo efficacy; a compound retaining this property while offering a structurally differentiated dual‑substituent design provides a procurement advantage over single‑pharmacophore alternatives when exploring novel IP space.
- [1] Winn, M.; Boyd, S. A.; Hutchins, C. W.; Tasker, A. S.; Von Geldern, T. W.; Kester, J. A.; Sorensen, B. K.; Szczepankiewicz, B. G.; Henry, K. J. Jr. Pyrrolidine‑3‑carboxylic Acids as Endothelin Antagonists. 5. Highly Selective, Potent, and Orally Active ETA Antagonists. Journal of Medicinal Chemistry, 2001, 44, 3975‑3984. View Source
- [2] Liu, G.; Kozmina, N. S.; Winn, M.; Von Geldern, T. W.; Chiou, W. J.; Dixon, D. B.; Nguyen, B.; Henry, K. J. Jr. Potent and selective non‑benzodioxole‑containing endothelin‑A receptor antagonists. Journal of Medicinal Chemistry, 1997, 40, 2054‑2063. View Source
